1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime
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Overview
Description
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime is a synthetic compound . It has a molecular formula of C21H24FNO and a molecular weight of 325.427.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H24FNO. It includes a cyclopropyl group attached to an isopropylphenyl group, an ethanone group, and an oxime group with a fluorobenzyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Chemical Synthesis and Spectral Data
- The synthesis of similar compounds, including 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, has been explored for their potential in extracting copper from acidic solutions, highlighting their role in chemical extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Crystal Structure Analysis
- Crystal structure studies of similar compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provide insights into their molecular conformations and interactions, which can be critical in understanding their reactivity and potential applications in various fields of chemistry (Zheng, Cui, & Rao, 2014).
Potential in Insecticide Development
- Research into 4-Chlorophenyl cyclopropyl ketone, a similar compound, has shown its potential in the synthesis of insecticides, demonstrating the broader applicability of these compounds in agricultural and pest control applications (Gao Xue-yan, 2011).
Thermal and Acid-catalysed Reactions
- Studies on the thermal and acid-catalyzed rearrangements of similar compounds like 5,6-dihydro-4H-1,2-oxazines offer valuable insights into their chemical behavior under different conditions, which is crucial for their application in synthetic chemistry and material science (Faragher & Gilchrist, 1979).
Photopolymerization Processes
- Oxime-urethane derivatives have been studied for their use in photopolymerization processes, suggesting potential applications of similar compounds in materials science and engineering (Chae, 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-14(2)16-8-10-17(11-9-16)20-12-19(20)15(3)23-24-13-18-6-4-5-7-21(18)22/h4-11,14,19-20H,12-13H2,1-3H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRSCKXBTVRVSF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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